molecular formula C23H29N3O5 B2455423 2-[3-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2-oxoacetyl]indol-1-yl]-N,N-diethylacetamide CAS No. 872843-62-4

2-[3-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2-oxoacetyl]indol-1-yl]-N,N-diethylacetamide

Cat. No. B2455423
CAS RN: 872843-62-4
M. Wt: 427.501
InChI Key: KEDPWLAQHQHJRR-UHFFFAOYSA-N
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Description

This compound is a derivative of 1,4-Dioxa-8-azaspiro[4.5]decane . It is used in the synthesis of various pharmaceutical compounds . It has been studied for its potential use in the treatment of tuberculosis . The medicine works by blocking the action of an enzyme called DprE1 that the tuberculosis bacteria use to make an important component of their cell wall .


Synthesis Analysis

The synthesis of 1,4-Dioxa-8-azaspiro[4.5]decane, a key component of the compound, can be achieved from 2-Piperazinone and [4,5’-Bithiazole]-2-carbonyl chloride, 2’- (acetylamino)-4’-methyl- .


Molecular Structure Analysis

The molecular structure of this compound includes a 1,4-dioxa-8-azaspiro[4.5]decane moiety . This moiety is a bicyclic structure with an eight-membered ring containing two oxygen atoms and one nitrogen atom .


Physical And Chemical Properties Analysis

The compound is a clear colorless to yellowish liquid . It has a refractive index of 1.4819 . The boiling point is 108-111 °C/26 mmHg , and the density is 1.117 g/mL at 20 °C .

Scientific Research Applications

Synthesis Applications

Further Exploration

Researchers should explore the compound’s reactivity, stability, and potential applications in specific fields. Its unique spirocyclic scaffold makes it an intriguing target for further investigation. Keep in mind that additional studies are necessary to fully understand its properties and applications .

Mechanism of Action

The compound works by blocking the action of an enzyme called DprE1 that the tuberculosis bacteria use to make an important component of their cell wall . By blocking its action, the medicine is expected to kill the bacteria or prevent them from growing and multiplying .

Safety and Hazards

The compound is classified as an irritant. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

properties

IUPAC Name

2-[3-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2-oxoacetyl]indol-1-yl]-N,N-diethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O5/c1-3-24(4-2)20(27)16-26-15-18(17-7-5-6-8-19(17)26)21(28)22(29)25-11-9-23(10-12-25)30-13-14-31-23/h5-8,15H,3-4,9-14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEDPWLAQHQHJRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)N3CCC4(CC3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2-oxoacetyl]indol-1-yl]-N,N-diethylacetamide

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